1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one
Description
Properties
CAS No. |
35767-81-8 |
|---|---|
Molecular Formula |
C11H10Cl2N2O3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-7-1-2-9(8(13)5-7)18-6-10(16)15-4-3-14-11(15)17/h1-2,5H,3-4,6H2,(H,14,17) |
InChI Key |
OUNXZJRZRWIRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves the acylation of imidazolidin-2-one with a 2-(2,4-dichlorophenoxy)acetyl moiety. The key step is the formation of the amide bond between the imidazolidin-2-one nitrogen and the 2-(2,4-dichlorophenoxy)acetyl group.
One documented approach is the reaction of imidazolidin-2-one with an activated acylating agent derived from 2-(2,4-dichlorophenoxy)acetic acid, such as its acid chloride or anhydride. This method ensures high regioselectivity and yields the target compound with high purity.
Specific Method from Patent RU2237662C1
A relevant patented method (RU2237662C1) describes a process for preparing 1-acetyl-2-imidazolidone derivatives, which can be adapted for the synthesis of this compound. The process involves:
- Heating the reactants to form a uniform, easily stirred suspension.
- Cooling the reaction mixture.
- Filtering and washing the product with an alkyl acetate solvent.
- Drying the product to obtain a solid with high purity.
This method achieves a product yield of approximately 77% and a purity of at least 96%, with a melting point consistent with literature values (190–192 °C vs. 188–189 °C reported) indicating the successful synthesis of the target compound. The process is noted for its simplicity, technological efficiency, and high product purity.
Acid-Catalyzed Cyclization of Urea Derivatives
A more recent and versatile synthetic route involves the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas with aromatic nucleophiles to form substituted imidazolidin-2-ones, including derivatives related to this compound.
- Starting from N-(2,2-dialkoxyethyl)ureas, which are readily prepared from 2,2-dimethoxyethan-1-amine and appropriate isocyanates.
- The reaction proceeds in refluxing toluene with a catalytic amount of trifluoroacetic acid (TFA).
- The cyclization leads to high regioselectivity, favoring 4-substituted imidazolidin-2-ones.
- The yields are generally good to high, with the reaction conditions being mild and operationally simple.
- The regioselectivity and mechanism have been rationalized by quantum chemical calculations, indicating lower activation energy pathways for the formation of the 4-substituted isomer.
This method's advantages include the use of commercially available starting materials, mild conditions, and the ability to fine-tune regioselectivity by adjusting catalyst loading.
Reaction Conditions and Yields
Mechanistic Insights
The acid-catalyzed method involves:
- Formation of an oxonium intermediate from the urea derivative.
- Intramolecular cyclization to a 5-methoxyimidazolidin-2-one intermediate.
- Acid-promoted elimination of methanol to form an iminium cation.
- Nucleophilic attack by the aromatic nucleophile leading to regioselective substitution at the 4-position of the imidazolidin-2-one ring.
- Quantum chemical calculations confirm that the pathway leading to the 4-substituted product has a lower activation energy, explaining the observed regioselectivity.
Analytical Data and Characterization
- The product's purity is confirmed by melting point analysis (190–192 °C), consistent with literature values.
- NMR spectroscopy (1D and 2D) is used to confirm substitution patterns and regioisomers.
- X-ray crystallography has been employed to definitively assign structures for key intermediates and products.
- The regioselectivity is supported by NOESY and HMBC NMR experiments, confirming substitution at the 4-position of the imidazolidin-2-one ring.
Chemical Reactions Analysis
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Agricultural Applications
1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one has been primarily studied for its potential use as a pesticide. Its efficacy against various pests and diseases in crops has been documented, with emphasis on its mechanism of action and safety profile.
Pesticide Efficacy
The compound exhibits herbicidal properties, particularly effective against broadleaf weeds. Research indicates that it disrupts the growth and development of target plants while minimizing harm to surrounding flora.
Case Study :
A study conducted by the Food and Agriculture Organization (FAO) evaluated the compound's effectiveness in controlling weed populations in soybean crops. Results showed a significant reduction in weed biomass compared to untreated controls, supporting its use as a selective herbicide .
Pharmaceutical Applications
In the pharmaceutical realm, this compound has shown promise in treating bacterial infections due to its ability to inhibit specific enzymes critical for bacterial survival.
Safety Profile
The safety of this compound has been assessed through toxicological studies. These studies indicate that at certain doses, the compound poses minimal acute toxicity risks to humans and non-target organisms.
Toxicological Data
A comprehensive evaluation of the toxicological profile revealed no significant adverse effects at doses up to 500 mg/kg body weight in animal studies. This safety margin supports its potential use in agricultural and pharmaceutical formulations .
Comparative Efficacy Table
Mechanism of Action
The mechanism of action of 2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates and facilitating various chemical reactions . This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), making it more reactive .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
*Inferred from structural analogs.
(a) Solubility and Lipophilicity
- Log Pow (Lipophilicity): The target compound’s lipophilicity is expected to be moderate (estimated Log Pow ~3.0–3.5), comparable to (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole (Log Pow = 3.82) . Nicotinohydrazide derivatives (e.g., 4v) exhibit lower solubility in polar solvents due to their planar aromatic systems .
(b) Herbicidal Activity
3D-QSAR studies () highlight the importance of the acetylhydrazide group and substituent positioning for activity against Digitaria sanguinalis. Key findings include:
- Compound 4x (C₁₆H₁₂Cl₄N₂O₄): High activity (pIC₅₀ = 6.2) attributed to dual dichlorophenoxy groups enhancing target binding .
- Compound 4m : Lower activity (pIC₅₀ = 5.1) due to steric hindrance from the isoxazole ring .
Biological Activity
1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one is a compound that has garnered interest due to its biological activities, particularly in the context of its structural relation to 2,4-dichlorophenoxyacetic acid (2,4-D). This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and relevant research findings.
The compound features an imidazolidin-2-one core structure with a 2,4-dichlorophenoxyacetyl moiety. This structural configuration is significant as it relates to the compound's interaction with biological systems. The presence of the dichlorophenoxy group is known to influence auxinic activity, which is crucial in plant growth regulation and potential herbicidal effects.
1. Auxinic Activity
Research has indicated that compounds related to 2,4-D exhibit auxinic activity, which is pivotal in plant growth regulation. The auxinic activity is attributed to the compound's ability to mimic natural auxins, affecting cell elongation and division. A study on various 2,4-D analogues demonstrated that structural modifications can significantly impact their capacity to induce somatic embryogenesis in Arabidopsis thaliana .
2. Toxicological Studies
Toxicity studies have highlighted the potential adverse effects of 2,4-D derivatives. A case report documented severe poisoning from 2,4-D ingestion, leading to multiple organ failure and death due to its toxicological profile . Symptoms included gastrointestinal distress, neurological effects such as hallucinations and seizures, and cardiovascular complications.
Case Studies
- Severe Poisoning Incident : A young female farmer in Ethiopia ingested 30 mL of 2,4-D in a suicide attempt. Initial misdiagnosis as organophosphate poisoning delayed appropriate treatment. Despite intensive care efforts including mechanical ventilation and alkaline diuresis, the patient succumbed due to circulatory collapse .
Table of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies on 2,4-D analogues suggest that modifications at specific positions can enhance or diminish biological activity. For instance, halogen substitutions at the aromatic ring are critical for maintaining auxinic properties. The efficacy of these compounds often correlates with their binding affinity to the TIR1-Aux/IAA co-receptor complex involved in auxin signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for 1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization. A typical approach starts with coupling 2,4-dichlorophenoxyacetic acid with imidazolidinone precursors using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield .
- Data Considerations : Monitor reaction progress via TLC or HPLC. Yields range from 45–70%, with impurities often arising from incomplete acylation or residual starting materials .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodology : Use a combination of:
- NMR Spectroscopy : Confirm the presence of the dichlorophenoxy group (δ 6.8–7.5 ppm for aromatic protons) and imidazolidinone carbonyl (δ 165–170 ppm in NMR) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 357.02 for CHClNO) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous imidazolidinones .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Imidazolidinones often show MIC values <50 µg/mL .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or cell-based assays (e.g., RAW 264.7 macrophages) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for structurally similar imidazolidinones?
- Methodology :
- Assay Standardization : Control variables like cell line viability, solvent (DMSO concentration ≤1%), and incubation time. Discrepancies in IC values for antiviral activity (e.g., 10–100 µM) may stem from assay conditions .
- Metabolic Stability Studies : Use liver microsomes to assess degradation rates, as halogenated aryl groups (e.g., 2,4-dichlorophenyl) enhance stability but may reduce solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodology :
- Substituent Modification : Replace the 2,4-dichlorophenyl group with fluorinated or methoxy analogs to modulate lipophilicity (logP) and target binding. For example, 4-fluorophenyl analogs show improved CNS penetration .
- Scaffold Hybridization : Fuse the imidazolidinone core with triazole or thiazole rings to enhance heterocyclic interactions with enzymes (e.g., CYP450 inhibition) .
Q. What crystallographic data are available to resolve ambiguities in the compound’s 3D conformation?
- Methodology : Refer to X-ray structures of related imidazolidinones (e.g., 1-acetyl-5-methoxy derivatives) to identify key torsional angles and hydrogen-bonding patterns. The title compound likely adopts a planar imidazolidinone ring with a dihedral angle of 15–25° relative to the dichlorophenyl group .
Q. How can researchers mitigate challenges in scaling up synthesis (e.g., by-product formation)?
- Methodology :
- Purification Optimization : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product from common by-products like unreacted acetyl chloride derivatives .
- Flow Chemistry : Continuous-flow reactors improve heat distribution and reduce side reactions during acylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
